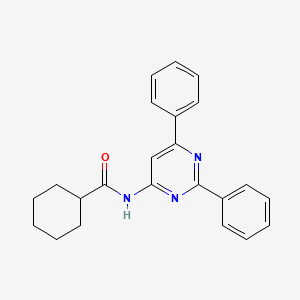
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and a cyclohexanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving benzaldehyde derivatives and urea or thiourea under acidic or basic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced at positions 2 and 6 of the pyrimidine ring via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the substituted pyrimidine with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation or signaling pathways.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell cycle regulation.
相似化合物的比较
Similar Compounds
Y-27632: A well-known inhibitor of Rho-associated protein kinases (ROCK), structurally similar to N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide.
Y-30141: Another ROCK inhibitor with a similar cyclohexanecarboxamide moiety but different substituents on the pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
820961-53-3 |
|---|---|
分子式 |
C23H23N3O |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C23H23N3O/c27-23(19-14-8-3-9-15-19)26-21-16-20(17-10-4-1-5-11-17)24-22(25-21)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,24,25,26,27) |
InChI 键 |
IBKAQSVTVQTIDD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
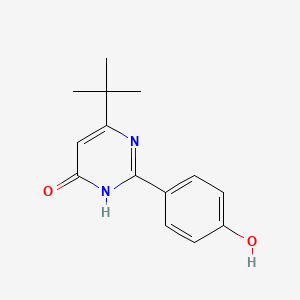
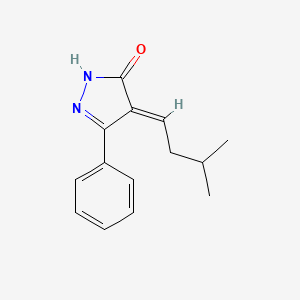
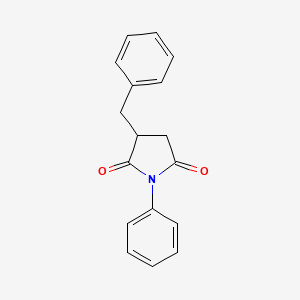
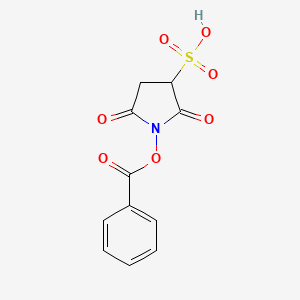
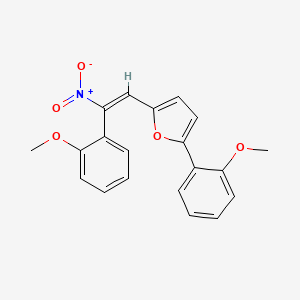
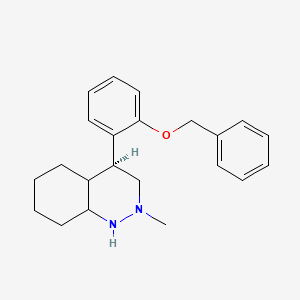


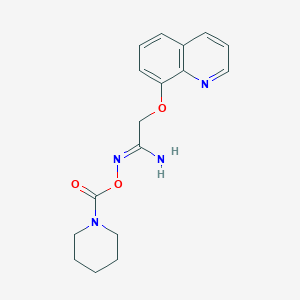
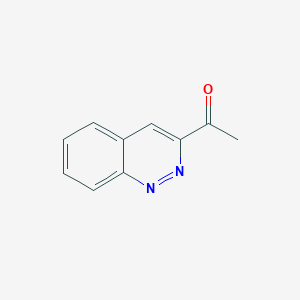
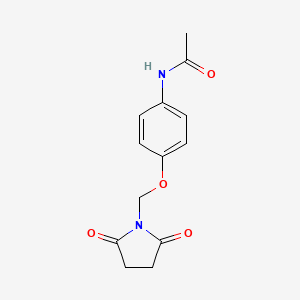
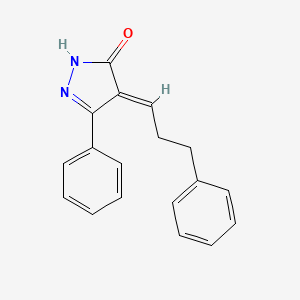
![7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15212294.png)
